Gluconate Oxidase Substrate Kinetics: 3-Fluoro vs. Non-Fluorinated D-Gluconic Acid
3-Deoxy-3-fluoro-D-gluconic acid is recognized as a bona fide substrate by bacterial gluconate oxidase, with a Michaelis constant (KM) of 11.8 mM measured in partially purified enzyme preparations from cell-free extracts of glucose-grown Pseudomonas fluorescens A.3.12. [1]. This KM is approximately 19-fold higher than the KM reported for the natural substrate D-gluconic acid with a related gluconate dehydrogenase from Pseudomonas plecoglossicida (KM = 0.631 mM; cross-study comparable, different Pseudomonas species) [2], indicating that the C3 fluorine substitution reduces catalytic efficiency of the oxidase but does not abolish substrate recognition. This partial retention of substrate activity is the mechanistic basis for 3DFGA's utility as a non-metabolizable yet enzyme-engaged probe: it progresses through the first oxidation step but stalls at the gluconokinase phosphorylation step due to competitive inhibition.
| Evidence Dimension | Enzyme-substrate affinity (KM) for gluconate oxidase / dehydrogenase |
|---|---|
| Target Compound Data | KM = 11.8 mM (3DFGA with gluconate oxidase from Ps. fluorescens) |
| Comparator Or Baseline | KM = 0.631 mM (D-gluconic acid with membrane-bound gluconate dehydrogenase from Ps. plecoglossicida JUIM01) |
| Quantified Difference | ~18.7-fold higher KM for the 3-fluoro analog vs. natural substrate (cross-species comparison) |
| Conditions | Partially purified enzyme from cell-free extracts of Ps. fluorescens (target); purified membrane-bound GADH from Ps. plecoglossicida (comparator) |
Why This Matters
A researcher procuring a gluconate pathway probe needs the compound to engage the enzyme without being fully metabolized; the 18.7-fold KM difference confirms reduced but retained substrate recognition, a functional profile that non-fluorinated gluconic acid (fully metabolized) and 4-fluoro analogs (chemically degraded) cannot provide.
- [1] Hill L. The metabolism of deoxy-fluoromonosaccharides by Pseudomonas fluorescens [PhD thesis]. University of Bath; 1972. (KM = 18.2 mM for 3FDG with glucose oxidase; KM = 11.8 mM for 3DFGA with gluconate oxidase.) View Source
- [2] Li K, et al. A Membrane-Bound Gluconate Dehydrogenase from 2-Keto-D-Gluconic Acid Industrial Producing Strain Pseudomonas plecoglossicida JUIM01: Purification, Characterization, and Gene Identification. Appl Biochem Biotechnol. 2019;188(4):1049-1063. (KM = 0.631 mM for D-gluconate.) View Source
